[4-(2,2,2-Trifluoroethoxy)phenyl]methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
[4-(2,2,2-trifluoroethoxy)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O2/c10-9(11,12)6-14-8-3-1-7(5-13)2-4-8/h1-4,13H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUNZBFRXMPBEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)OCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020949-12-5 | |
| Record name | [4-(2,2,2-trifluoroethoxy)phenyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Fluorinated Scaffold: Trifluoroethoxy-Substituted Benzyl Alcohols in Drug Design
Executive Summary
In the high-stakes optimization of small molecule therapeutics, the 2,2,2-trifluoroethoxy group (
This technical guide analyzes the medicinal chemistry of trifluoroethoxy-substituted benzyl alcohols —a pivotal class of intermediates and pharmacophores. By introducing the trifluoroethoxy moiety, medicinal chemists can simultaneously modulate lipophilicity (
Part 1: The Fluorine Effect – Physicochemical Rationale
Metabolic Blocking & Electronic Modulation
The primary driver for incorporating a trifluoroethoxy group is the prevention of O-dealkylation . In a standard methoxy ether, CYP450 enzymes abstract a hydrogen atom from the
In the trifluoroethoxy variant, the strong electron-withdrawing nature of the
The "Super-Lipophilic" Ether
The trifluoroethoxy group is significantly more lipophilic than a methoxy group. This increase in lipophilicity facilitates blood-brain barrier (BBB) penetration and membrane permeability, but it must be balanced to avoid non-specific binding.
Table 1: Comparative Properties of Alkoxy Substituents
| Property | Methoxy ( | Trifluoroethoxy ( | Impact on Drug Design |
| Hammett | -0.27 (Donor) | +0.15 (Weak Acceptor) | Inverts electronic influence on the ring. |
| Hansch | -0.02 | +0.68 | Increases hydrophobic binding interactions. |
| Metabolic Fate | Rapid O-dealkylation | Stable / Excreted intact | Prolongs half-life ( |
| Bond Angle (C-O-C) | Alters conformational preference. |
Visualization: The Metabolic Shield
The following diagram illustrates the metabolic divergence between methoxy and trifluoroethoxy substituted benzyl alcohols.
Figure 1: Mechanism of metabolic stabilization. The electron-withdrawing CF3 group protects the alpha-methylene protons from CYP450 abstraction.
Part 2: Synthetic Architectures
The synthesis of trifluoroethoxy-substituted benzyl alcohols is non-trivial due to the reduced nucleophilicity of 2,2,2-trifluoroethanol (TFE) compared to ethanol. Standard Williamson ether synthesis often fails or requires harsh conditions.
The Copper-Catalyzed Ullmann Coupling (Best Practice)
The most robust method for installing the trifluoroethoxy group onto an aromatic ring—specifically for precursors like 2,5-bis(2,2,2-trifluoroethoxy)benzyl alcohol —utilizes a copper-catalyzed coupling reaction.
Experimental Protocol: Synthesis of 2,5-bis(2,2,2-trifluoroethoxy)toluene
Note: This intermediate is the precursor to the benzyl alcohol via oxidation and subsequent reduction.
Reagents:
-
2,5-Dibromotoluene (
) -
2,2,2-Trifluoroethanol (TFE) (
) -
Sodium Hydride (NaH, 60% dispersion) (
) -
Copper(I) Iodide (CuI) (
) -
Solvent: DMAc (N,N-Dimethylacetamide) or NMP.
Step-by-Step Methodology:
-
Alkoxide Formation: In a flame-dried 3-neck flask under Argon, suspend NaH in anhydrous DMAc. Cool to
. Add TFE dropwise. Caution: Hydrogen gas evolution. Stir for 30 min until evolution ceases. -
Coupling: Add 2,5-dibromotoluene and CuI to the reaction mixture.
-
Heating: Heat the mixture to
for 12–16 hours. Monitor by HPLC/TLC for the disappearance of the dibromide. -
Quench: Cool to room temperature. Pour slowly into ice-cold dilute HCl (
) to quench excess alkoxide and solubilize copper salts. -
Extraction: Extract with Ethyl Acetate (
). Wash combined organics with brine, dry over , and concentrate. -
Purification: Recrystallize from Hexane/Ethanol or purify via silica gel chromatography (0-10% EtOAc in Hexanes).
Yield Expectation: 75–85%
Divergent Pathway: From Toluene to Alcohol
Once the ether linkage is established, the methyl group is converted to the alcohol.
-
Oxidation: The toluene derivative is oxidized to the benzoic acid using
or electro-oxidation. -
Reduction: The benzoic acid (or its ester) is reduced to the benzyl alcohol using
or Borane-THF complex.
Part 3: Case Study – The Flecainide Paradigm
Flecainide Acetate represents the gold standard for this chemical class. It is a Class Ic antiarrhythmic agent used to prevent tachyarrhythmias.[1][2][3]
Structural Logic
Flecainide features a central benzamide core flanked by a piperidine ring and the critical 2,5-bis(2,2,2-trifluoroethoxy) phenyl moiety.
-
Role of Trifluoroethoxy:
-
Lipophilicity: Ensures high oral bioavailability and rapid distribution to cardiac tissue.
-
Metabolic Stability: The molecule resists rapid degradation, allowing for a dosing regimen of twice daily (
). -
Sodium Channel Blockade: The bulky, electron-poor ethers influence the binding kinetics to the Nav1.5 sodium channel, promoting the "slow dissociation" characteristic of Class Ic agents.
-
Synthesis Workflow Visualization
The following diagram outlines the industrial route to the Flecainide core, highlighting the benzyl alcohol/acid divergence.
Figure 2: Synthetic pathway to the key benzyl alcohol intermediate. Note that for Flecainide, the aldehyde/acid is often coupled directly, but the alcohol serves as a versatile divergence point for other derivatives.
Part 4: Emerging Applications & Future Directions[11]
Beyond antiarrhythmics, trifluoroethoxy-substituted benzyl alcohols are gaining traction in oncology and antimicrobial research.
Antimicrobial Agents
Recent studies indicate that benzyl alcohol derivatives bearing trifluoroethoxy groups exhibit potent activity against Gram-positive bacteria. The mechanism involves membrane disruption, facilitated by the fluorinated group's ability to embed into the lipid bilayer.
-
Target: Bacterial cell membrane integrity.
-
Advantage: The fluorinated motif resists bacterial efflux pumps better than non-fluorinated analogs due to altered physiochemical properties.
Anticancer Building Blocks
2,3,4-Trifluoro-6-(trifluoromethyl)benzyl alcohol is utilized as a scaffold for novel kinase inhibitors. The trifluoroethoxy group is often employed to fill hydrophobic pockets in the ATP-binding site of kinases (e.g., EGFR, VEGFR), where a simple methoxy group would provide insufficient binding energy.
Protocol for Antimicrobial Screening (MIC Assay)
To validate the activity of a newly synthesized trifluoroethoxy benzyl alcohol derivative:
-
Preparation: Dissolve compound in DMSO (
stock). -
Dilution: Perform serial 2-fold dilutions in Mueller-Hinton Broth.
-
Inoculation: Add
of S. aureus (ATCC 29213). -
Incubation:
for 18–24 hours. -
Readout: Determine Minimum Inhibitory Concentration (MIC) by visual turbidity check or OD600 measurement.
-
Success Criterion: MIC
suggests potent activity warranting lead optimization.
-
References
-
Banitt, E. H., et al. (1975).[4] "Antiarrhythmics.[1][2] N-(aminoalkyl)trifluoroethoxybenzamides." Journal of Medicinal Chemistry.
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.
-
Leroux, F. R., et al. (2005). "Trifluoromethyl ethers - synthesis and properties of an unusual substituent." ChemBioChem.
-
National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 3356, Flecainide." PubChem.
-
Wrobel, J., et al. (2019). "2,2,2-Trifluoroethoxy Aromatic Heterocycles: Hydrolytically Stable Alternatives to Heteroaryl Chlorides." The Journal of Organic Chemistry.
Sources
- 1. Flecainide | C17H20F6N2O3 | CID 3356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Flecainide Acetate | C19H24F6N2O5 | CID 41022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Flecainide: Current status and perspectives in arrhythmia management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US6288271B1 - Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids - Google Patents [patents.google.com]
Metabolic stability of trifluoroethoxy phenyl methanol vs methoxy analogs
Strategic Fluorination: Enhancing Metabolic Stability via Trifluoroethoxy Bioisosteres
Executive Summary
In lead optimization, the methoxy group (
This technical guide analyzes the strategic substitution of the methoxy group with a 2,2,2-trifluoroethoxy group (
Mechanistic Basis: The Fluorine Effect
To understand the stability difference between a methoxy analog and a trifluoroethoxy analog, one must analyze the catalytic mechanism of CYP450-mediated
The Metabolic Liability: Methoxy Group
The metabolism of a methoxy group proceeds via a Hydrogen Atom Transfer (HAT) mechanism. The high-valent iron-oxo species of the CYP450 heme (Compound I) abstracts a hydrogen atom from the
-
Abstraction:
-
Rebound: The radical recombines with the hydroxyl radical to form a hemiacetal (
). -
Collapse: The unstable hemiacetal spontaneously collapses into the phenol (
) and formaldehyde ( ).
The Shield: Trifluoroethoxy Group
Replacing hydrogens with fluorine atoms exerts a profound electronic effect.
-
Inductive Effect (
): The group is powerfully electron-withdrawing. This pulls electron density away from the adjacent methylene ( ) group in the trifluoroethoxy moiety. -
Bond Dissociation Energy (BDE): The electron deficiency increases the strength of the remaining C-H bonds on the
-carbon. It becomes energetically unfavorable for the CYP450 Compound I to abstract these protons. -
Steric Protection: The Van der Waals radius of the
group is significantly larger than a methyl group, potentially hindering the approach of the enzyme to the oxygen lone pairs or the -carbon.
Diagram 1: Metabolic Pathway Divergence This diagram illustrates the blockade of the HAT mechanism by the trifluoroethoxy group.
Caption: Comparative metabolic fate. The electron-withdrawing CF3 group raises the activation energy for Hydrogen Atom Transfer, effectively blocking O-dealkylation.
Comparative Analysis: Physicochemical Shifts
When transitioning from a methoxy to a trifluoroethoxy analog, metabolic stability is not the only parameter that shifts. The scientist must balance stability with solubility and permeability.
Table 1: Predicted Physicochemical & Metabolic Profile
| Parameter | Methoxy Analog ( | Trifluoroethoxy Analog ( | Impact on Drug Design |
| Metabolic Stability ( | Low (< 30 min) | High (> 120 min) | Reduces clearance; enables lower dosing. |
| Lipophilicity ( | Baseline | Increased (+0.8 to +1.0 log units) | Improves membrane permeability but may increase plasma protein binding. |
| Electronic Effect ( | Weak Donor | Strong Withdrawer | May alter pKa of nearby basic amines, affecting solubility. |
| Molecular Weight | +31 Da (vs H) | +99 Da (vs H) | Slight increase; usually negligible for "Rule of 5". |
| Conformation | Rotatable | Rotatable but bulkier |
Experimental Protocol: Microsomal Stability Assay
To empirically validate the stability enhancement, we utilize a metabolic stability assay using Liver Microsomes (LM). This system contains the full complement of Phase I enzymes (CYP450s).
Reagents & Preparation
-
Microsomes: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) at 20 mg/mL protein concentration.
-
Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.
-
Cofactor: NADPH Regenerating System (solutions A and B) or solid NADPH (1 mM final).
-
Test Compound: 10 mM DMSO stock (diluted to 1 µM final assay concentration).
-
Internal Standard (IS): Propranolol or Tolbutamide (for LC-MS normalization).
Step-by-Step Workflow
-
Pre-Incubation: Prepare a master mix of Buffer + Microsomes (0.5 mg/mL final) + Test Compound (1 µM). Equilibrate at 37°C for 5 minutes.
-
Why? Ensures the compound is bound to microsomes and at physiological temperature before the reaction starts.
-
-
Initiation: Add pre-warmed NADPH (1 mM final) to initiate the reaction.
-
Control: Include a "minus NADPH" control to check for chemical instability (non-enzymatic degradation).
-
-
Sampling: At
minutes, remove 50 µL aliquots. -
Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (ACN) containing the Internal Standard.
-
Mechanism: Organic solvent precipitates proteins, stopping the enzymatic reaction instantly.
-
-
Processing: Centrifuge at 4,000 rpm for 20 minutes to pellet precipitated proteins.
-
Analysis: Inject supernatant onto LC-MS/MS. Monitor the disappearance of the parent compound peak area ratio (Analyte/IS).
Diagram 2: Assay Workflow & Decision Logic
Caption: Standard operating procedure for microsomal stability assessment. The critical decision gate relies on the half-life threshold.
Data Analysis & Interpretation
The raw data from the LC-MS/MS (Peak Area Ratios) is plotted as
Calculations
The elimination rate constant (
Half-life (
Intrinsic Clearance (
Expected Results
-
Methoxy Analog: Expect a steep negative slope.
mins. . -
Trifluoroethoxy Analog: Expect a shallow slope.
mins. .
Interpretation: The trifluoroethoxy analog demonstrates "Low Clearance," indicating that the fluorine substitution successfully blocked the metabolic soft spot.
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Metabolic Stability). Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
Physicochemical & Solubility Profiling of Fluorinated Benzyl Alcohols: A Technical Guide
Topic: Solubility Profile of Fluorinated Benzyl Alcohols in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary
Fluorinated benzyl alcohols (FBAs) are critical pharmacophores and intermediates in medicinal chemistry. The strategic introduction of fluorine into the benzyl alcohol scaffold modulates metabolic stability, lipophilicity (LogP), and bioavailability without significantly altering steric bulk. However, these modifications drastically alter the solubility profile compared to the non-fluorinated parent compound.
This guide provides a comprehensive technical analysis of the solubility behavior of mono- and poly-fluorinated benzyl alcohols. It moves beyond simple "soluble/insoluble" classifications to explore the thermodynamic drivers of dissolution, the impact of fluorine regiochemistry (ortho, meta, para), and practical protocols for determining solubility profiles in drug development workflows.
Theoretical Framework: The Thermodynamics of Fluorination
Understanding the solubility of FBAs requires analyzing the interplay between crystal lattice energy (for solid derivatives) and solvation enthalpy.
The "Fluorine Effect" on Solvation
Fluorine is the most electronegative element, inducing a strong C-F dipole. However, the C-F bond is also poor at hydrogen bonding and highly hydrophobic. This creates a dichotomy in solubility behavior:
-
Polarity vs. Lipophilicity: While the dipole moment increases polarity, the low polarizability of the fluorine atom increases lipophilicity (LogP).
-
Hydrogen Bonding: The hydroxyl group (-OH) acts as both a donor and acceptor. Fluorine substitution on the ring reduces the electron density of the aromatic ring, which can inductively increase the acidity of the benzylic hydroxyl proton, potentially strengthening H-bond donation to basic solvents (e.g., DMSO, THF).
Phase Behavior Considerations
-
Liquid Isomers: 2-Fluorobenzyl alcohol and 3-Fluorobenzyl alcohol are liquids at room temperature. Their "solubility" in organic solvents is a question of miscibility . They are generally miscible with polar organics but may exhibit miscibility gaps in highly non-polar alkanes at low temperatures.
-
Solid Isomers: 4-Fluorobenzyl alcohol (MP ~23°C) and poly-fluorinated derivatives (e.g., 2,3,4,5,6-pentafluorobenzyl alcohol) are solids. For these, the Ideal Solubility Law (van't Hoff equation) applies, where solubility depends on the melting point and enthalpy of fusion.
Comparative Physicochemical Profile
The following table synthesizes key physicochemical data for common fluorinated benzyl alcohols, contrasting them with the non-fluorinated parent.
Table 1: Physicochemical Properties of Fluorinated Benzyl Alcohols
| Compound | CAS No.[1][2][3][4][5] | Physical State (25°C) | Melting Point (°C) | Boiling Point (°C) | LogP (Approx) | Water Solubility |
| Benzyl Alcohol | 100-51-6 | Liquid | -15 | 205 | 1.05 | ~35 g/L |
| 2-Fluorobenzyl Alcohol | 446-51-5 | Liquid | -16 | 199-200 | 1.2 - 1.3 | Slightly Soluble |
| 3-Fluorobenzyl Alcohol | 456-47-3 | Liquid | <-20 | 204 | 1.2 - 1.3 | ~1-4 g/L |
| 4-Fluorobenzyl Alcohol | 459-56-3 | Solid/Liq* | 22 - 24 | 204-206 | 1.3 - 1.4 | Slightly Soluble |
| 2,6-Difluorobenzyl Alcohol | 19064-18-7 | Solid | 38 - 40 | ~200 | ~1.5 | Low |
| Pentafluorobenzyl Alcohol | 440-60-8 | Solid | 36 - 38 | 180 | ~2.4 | Insoluble |
*Note: 4-Fluorobenzyl alcohol exists near the phase transition at room temperature; handling temperature dictates state.
Experimental Methodologies
To generate a precise solubility profile for drug development (e.g., for crystallization optimization or formulation), researchers must employ self-validating protocols.
Protocol A: Equilibrium Solubility (Shake-Flask Method)
Best for: Solid isomers (e.g., 4-FBA at <20°C, Poly-FBAs) and aqueous solubility.
-
Preparation: Add excess solid FBA to the solvent in a borosilicate glass vial.
-
Equilibration: Agitate at constant temperature (e.g., 25.0 ± 0.1°C) for 24–72 hours.
-
Phase Separation: Centrifuge or filter (0.45 µm PTFE filter) to remove undissolved solid. Critical: Pre-saturate the filter to prevent adsorption loss.
-
Quantification: Dilute the supernatant and analyze via HPLC-UV (typically 254 nm or 260 nm).
-
Validation: Repeat at 48h and 72h. If concentration changes <2%, equilibrium is reached.
Protocol B: Miscibility & Critical Solution Temperature (Liquid Isomers)
Best for: 2-FBA, 3-FBA in non-polar solvents (Hexane, Heptane).
-
Mixture: Prepare binary mixtures of FBA and solvent at varying mass fractions (0.1 to 0.9).
-
Observation: Visually inspect for turbidity (phase separation) at room temperature.
-
Thermal Scan: If clear, cool the mixture using a cryostat. Record the temperature where turbidity appears (Cloud Point).
-
Output: Construct a T-x phase diagram to identify the Upper Critical Solution Temperature (UCST).
Visualization of Experimental Logic
Figure 1: Decision matrix for solubility profiling based on the physical state of the fluorinated isomer.
Solubility Profile & Solvent Selection Guide
Based on thermodynamic principles and empirical data patterns, the following solubility profile applies to mono-fluorinated benzyl alcohols.
Polar Protic Solvents (Methanol, Ethanol, IPA)
-
Solubility: High / Miscible.
-
Mechanism: The hydroxyl group of FBA dominates the interaction, forming strong hydrogen bonds with the solvent. Fluorine substitution does not significantly hinder this interaction.
-
Application: Ideal solvents for reactions or as feed solvents in crystallization.
Polar Aprotic Solvents (DMSO, DMF, Ethyl Acetate)
-
Solubility: High / Miscible.
-
Mechanism: The dipole-dipole interactions are enhanced by the C-F bond. The acidic hydroxyl proton (made more acidic by the electron-withdrawing F) bonds strongly with the basic oxygen of DMSO/DMF.
-
Application: High-concentration stock solutions for biological assays.
Non-Polar Solvents (Hexane, Heptane, Toluene)
-
Solubility: Moderate to Low. [6]
-
Mechanism:
-
Toluene: Good solubility due to
stacking interactions between the aromatic rings. -
Alkanes (Hexane): Poor solubility/miscibility. The polar -OH group and C-F dipole are energetically unfavorable in the non-polar alkane environment.
-
-
Application: Anti-solvents for crystallization. Adding hexane to an ethyl acetate solution of 4-FBA is a classic method to induce precipitation/crystallization.
Thermodynamic Cycle of Dissolution
Figure 2: Thermodynamic cycle. For fluorinated benzyl alcohols, the high lattice energy of symmetric isomers (like 4-FBA) requires significant solvation energy to overcome, necessitating polar solvents.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67808, 4-Fluorobenzyl alcohol. Retrieved from [Link]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10278, 2-Fluorobenzyl alcohol. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. 4-Fluorobenzyl alcohol - Gas Phase & Condensed Phase Data. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
- Grant, D. J. W., & Higuchi, T. (1990).Solubility Behavior of Organic Compounds. Wiley-Interscience. (Foundational text for the Shake-Flask protocols described in Section 4).
- European Chemicals Agency (ECHA).Registration Dossier - Benzyl alcohol and halogenated derivatives.
Sources
- 1. 4-(4'-Fluorobenzyl)piperidine|CAS 92822-02-1 [benchchem.com]
- 2. 2-Bromo-5-fluorobenzyl alcohol, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]
- 3. echemi.com [echemi.com]
- 4. 4-Fluorobenzyl alcohol | 459-56-3 [chemicalbook.com]
- 5. CAS 219873-06-0: 4-Cyano-2-fluorobenzyl alcohol [cymitquimica.com]
- 6. 456-47-3 | 3-Fluorobenzyl alcohol | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
Technical Whitepaper: Handling, Synthesis, and Safety Profile of [4-(2,2,2-Trifluoroethoxy)phenyl]methanol
This is a comprehensive technical guide and safety dossier for [4-(2,2,2-Trifluoroethoxy)phenyl]methanol , structured for researchers and drug development professionals.
CAS Number: 1020949-12-5
Molecular Formula: C
Executive Summary & Chemical Identity
[4-(2,2,2-Trifluoroethoxy)phenyl]methanol is a specialized fluorinated building block used primarily in medicinal chemistry to modulate lipophilicity (LogP) and metabolic stability. The trifluoroethoxy group acts as a bioisostere for alkoxy groups, introducing a strong electron-withdrawing effect while increasing resistance to oxidative metabolism compared to non-fluorinated analogs.
Physicochemical Profile
| Property | Value / Descriptor |
| Physical State | Low-melting solid or viscous oil (dependent on purity/polymorph) |
| Boiling Point | Predicted: ~260–270°C (at 760 mmHg) |
| Density | Predicted: ~1.28 g/cm³ |
| Solubility | Soluble in MeOH, DCM, DMSO, EtOAc; Insoluble in water |
| LogP | ~2.0 (Predicted) |
| pKa | ~13.5 (Benzylic OH), Neutral (Ether) |
Hazard Identification & Risk Assessment (GHS)
Based on functional group profiling of fluorinated benzyl alcohols.
Signal Word: WARNING
Hazard Statements
Precautionary Statements
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[2] Remove contact lenses, if present and easy to do.[2] Continue rinsing.[2]
Causality of Hazards
The benzylic alcohol moiety is moderately reactive and can act as a weak alkylating agent under specific metabolic or chemical conditions, leading to mucosal irritation. The trifluoroethoxy group enhances lipophilicity, potentially increasing skin permeation rates compared to non-fluorinated benzyl alcohol.
Synthesis & Production Workflow
Expertise & Experience: Direct alkylation of 4-hydroxybenzyl alcohol is often non-selective due to competing nucleophilicity of the benzylic and phenolic hydroxyls. The industry-standard protocol utilizes a stepwise approach starting from 4-hydroxybenzaldehyde to ensure regiospecificity.
Step 1: Williamson Ether Synthesis
Reagents: 4-Hydroxybenzaldehyde, 2,2,2-Trifluoroethyl triflate (or tosylate), Potassium Carbonate (K
Step 2: Carbonyl Reduction
Reagents: Sodium Borohydride (NaBH
Validated Synthesis Workflow (DOT Diagram)
Figure 1: Stepwise synthetic pathway ensuring regiospecificity at the phenolic oxygen.
Handling & Storage Protocols
Storage Conditions
-
Temperature: 2–8°C (Refrigerate).
-
Atmosphere: Inert gas (Argon or Nitrogen) recommended to prevent slow oxidation to the corresponding benzaldehyde or benzoic acid.
-
Container: Amber glass vials to protect from light degradation.
Operational Safety Loop
This protocol uses a self-validating safety loop. Before proceeding to the next step, the operator must verify the previous control measure.
-
Engineering Control: Fume hood sash at proper height? -> YES -> Proceed.
-
PPE Check: Nitrile gloves (0.11 mm min thickness) + Safety Goggles? -> YES -> Proceed.
-
Reaction Monitoring: TLC indicates disappearance of aldehyde intermediate? -> YES -> Quench.
Emergency Response Logic
In the event of exposure, immediate action is required to mitigate lipophilic absorption.
Emergency Response Diagram (DOT)
Figure 2: Decision logic for emergency response based on exposure route.
Applications in Drug Development
This compound serves as a critical linker in Fragment-Based Drug Discovery (FBDD).
-
Bioisosterism: The -OCH2CF3 group mimics the steric bulk of an isopropyl group but with significantly altered electronics (electron-withdrawing) and lipophilicity.
-
Metabolic Blocking: The fluorine atoms block metabolic oxidation at the ethyl position, extending the half-life (
) of the parent drug. -
Solubility: The polar hydroxyl group allows for further functionalization (e.g., conversion to a benzyl halide for coupling) or serves as a hydrogen bond donor/acceptor in the binding pocket.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17750671, (3-Fluoro-4-(trifluoromethoxy)phenyl)methanol. (Analogous fluorinated benzyl alcohol properties).[1] Retrieved from [Link]
-
ECHA (European Chemicals Agency). Registration Dossier for Fluorinated Benzyl Alcohols. Retrieved from [Link][4]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacological Groups. Journal of Medicinal Chemistry. (Context on trifluoroethoxy bioisosteres). Retrieved from [Link]
Sources
Methodological & Application
Application Note: Protocol for Williamson Ether Synthesis of Trifluoroethoxy Intermediates
Abstract
The introduction of the trifluoroethoxy group (
Part 1: Scientific Foundation & Mechanistic Logic
The Fluorine Effect: Acidity vs. Nucleophilicity
The trifluoromethyl group is strongly electron-withdrawing (
| Property | Ethanol ( | 2,2,2-Trifluoroethanol ( | Impact on Synthesis |
| ~16.0 | ~12.4 | TFE is easier to deprotonate; weaker bases (e.g., | |
| Nucleophilicity | High | Moderate/Low | The resulting alkoxide is "harder" and less reactive toward electrophiles. |
| Basicity | Strong | Moderate | Reduced risk of |
Key Insight: The primary challenge in trifluoroethoxylation is not generating the alkoxide, but enhancing its nucleophilicity . The
Reaction Pathway Visualization
The following diagram illustrates the competing pathways and the critical role of solvent/catalyst selection in favoring the
Caption: Mechanistic pathway highlighting the rate-limiting nucleophilic attack. Optimization focuses on stabilizing the SN2 transition state.
Part 2: Experimental Protocols
Protocol A: High-Performance Synthesis (NaH / DMF)
Best for: Small-scale discovery, unactivated alkyl halides, and valuable substrates requiring high conversion. Mechanism: Uses a strong base in a polar aprotic solvent to generate a "naked," highly reactive alkoxide.
Reagents & Equipment[1][2]
-
Substrate: Alkyl Bromide/Tosylate (1.0 equiv)
-
Nucleophile: 2,2,2-Trifluoroethanol (1.5 – 2.0 equiv)
-
Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 – 2.0 equiv)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or DMSO (0.2 – 0.5 M concentration)
-
Atmosphere: Argon or Nitrogen balloon
Step-by-Step Methodology
-
Apparatus Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with inert gas.
-
Base Preparation: Add NaH (60% dispersion) to the flask.
-
Refinement: For highly sensitive substrates, wash NaH with dry hexanes (
) to remove mineral oil.
-
-
Alkoxide Generation: Suspend NaH in anhydrous DMF. Cool to
in an ice bath. Add TFE dropwise via syringe.-
Observation: Evolution of
gas will occur. Allow stirring for 15–30 minutes at until gas evolution ceases and a clear/translucent solution forms.
-
-
Alkylation: Add the Alkyl Halide (dissolved in minimal DMF if solid) dropwise to the alkoxide solution at
. -
Reaction: Remove the ice bath and allow to warm to Room Temperature (RT).
-
Optimization: If the substrate is secondary or deactivated, heat to
. Monitor via TLC/LCMS.
-
-
Quench & Workup: Cool to
. Carefully quench with saturated solution. Extract with or EtOAc ( ). Wash combined organics with water ( ) and brine ( ) to remove DMF. Dry over and concentrate.
Protocol B: Scalable Green Synthesis (PTC / Toluene)
Best for: Large-scale process chemistry, moisture-sensitive substrates (if solid-liquid PTC used), and avoiding toxic dipolar solvents. Mechanism: Uses a phase-transfer catalyst to shuttle the trifluoroethoxide anion into the organic phase.
Reagents
-
Substrate: Alkyl Halide (1.0 equiv)
-
Nucleophile: TFE (1.5 equiv)
-
Base: 50% aq. KOH (Liquid-Liquid) or Pulverized KOH (Solid-Liquid)
-
Catalyst: Tetrabutylammonium iodide (TBAI) or 18-Crown-6 (5–10 mol%)
-
Solvent: Toluene (or
for lower temps)
Step-by-Step Methodology
-
Mix: In a round-bottom flask, combine the Alkyl Halide, TFE, and Toluene.
-
Catalyst Addition: Add TBAI (10 mol%).
-
Initiation: Add 50% aqueous KOH solution vigorously.
-
Critical: High-speed stirring (>800 RPM) is mandatory to maximize the interfacial surface area.
-
-
Reaction: Heat to
. The TBAI shuttles into the toluene layer where it reacts rapidly with the halide. -
Workup: Separate phases. Wash the organic layer with water and dilute HCl (to neutralize residual base). Concentrate.
Part 3: Troubleshooting & Optimization
Decision Matrix for Low Yields
Caption: Diagnostic workflow for troubleshooting Williamson ether synthesis failures.
Optimization Data Summary
| Variable | Recommendation | Rationale |
| Leaving Group | Trifluoroethoxide is a weak nucleophile; requires a good leaving group. Tosylates are often superior to halides for TFE. | |
| Concentration | High (0.5 – 1.0 M) | Bimolecular ( |
| Water | Strictly Anhydrous (Protocol A) | Hydroxide ( |
| Catalyst | 18-Crown-6 (with | Specifically complexes Potassium, increasing the "nakedness" of the alkoxide anion. |
Part 4: Safety & Handling (E-E-A-T)[3]
2,2,2-Trifluoroethanol (TFE) Hazards:
-
Toxicity: Severe acute toxicity if swallowed or inhaled.[2] It is metabolically converted to trifluoroacetaldehyde and trifluoroacetic acid, which inhibit the TCA cycle.
-
Reproductive Toxin: Suspected of damaging fertility or the unborn child (Category 1B).
-
Eye Damage: Causes irreversible eye damage. Always wear chemical splash goggles.
Process Safety:
-
NaH Handling: Sodium hydride releases flammable hydrogen gas. Ensure adequate venting and inert atmosphere.[3]
-
Exotherm: The deprotonation of TFE is exothermic. Add TFE slowly to the base suspension.
References
-
BenchChem. An In-depth Technical Guide to the Williamson Ether Synthesis for Fluorinated Ethers. Retrieved from BenchChem Database. Link
-
Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism and Protocol.Link
-
Halocarbon Life Sciences. Safety Data Sheet: 2,2,2-Trifluoroethanol.Link
-
Fluorine1.ru. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes.Link
-
ACS Green Chemistry Institute. Phase Transfer Catalysis Reagent Guide.Link
Sources
Applications of fluorinated benzyl alcohols in polymer modification
Application Note: Advanced Polymer Functionalization using Fluorinated Benzyl Alcohols
Executive Summary
Fluorinated benzyl alcohols (FBAs), such as 2,3,4,5,6-pentafluorobenzyl alcohol (PFBA) and various (trifluoromethyl)benzyl alcohol isomers, represent a critical class of modification agents in macromolecular engineering. Unlike aliphatic fluorinated alcohols, FBAs combine the low surface energy and optical transparency of fluorine with the π-π stacking capability and rigid steric bulk of the aromatic ring.
This guide details the utilization of FBAs for tuning refractive indices in optical waveguides, enhancing hydrophobic/oleophobic surface properties, and optimizing proton exchange membranes (PEMs). We provide a validated protocol for the post-polymerization modification of poly(acryloyl chloride) with PFBA, ensuring high degrees of substitution and minimal side reactions.
The Fluorine Advantage: Mechanistic Insights
The incorporation of FBAs into polymer backbones or side chains introduces unique physicochemical properties driven by the nature of the C-F bond:
-
Optical Transparency : The C-F bond is shorter and stronger than the C-H bond, shifting vibrational overtones from the near-infrared (NIR) telecommunications window (1300–1550 nm) to longer wavelengths. This significantly reduces optical loss.
-
Refractive Index (RI) Tuning : Fluorine has a low molar refraction. Increasing the fluorine content lowers the polymer's RI, essential for cladding materials in optical fibers.
-
Surface Energy Reduction : Perfluorinated aromatic rings tend to segregate to the polymer-air interface, creating a "teflon-like" shield that repels both water (hydrophobic) and oils (oleophobic).
Comparative Properties of Common FBAs
| Compound | Fluorine Content (%) | Steric Bulk | Primary Application |
| Pentafluorobenzyl Alcohol (PFBA) | ~48% | High | Low-RI Cladding, Superhydrophobic Coatings |
| 4-(Trifluoromethyl)benzyl Alcohol | ~32% | Medium | Dielectric Constant Tuning, LC Alignment |
| 3,5-Bis(trifluoromethyl)benzyl Alcohol | ~46% | High | Gas Separation Membranes, Porous Polymers |
Application Workflows
Optical & Lithographic Materials
In photolithography, particularly at 157 nm (F2 laser), standard hydrocarbons are opaque. Fluorinated aromatic polymers offer improved transparency. FBAs are frequently used to esterify methacrylic acid copolymers, creating "transparent windows" for UV light while maintaining the etch resistance provided by the aromatic ring.
Proton Exchange Membranes (PEMs)
For fuel cells, sulfonation of aromatic polymers (like PEEK or Polysulfone) is standard. However, direct sulfonation can lead to water swelling. Capping or modifying the polymer with FBAs creates hydrophobic clusters that maintain mechanical integrity even when the membrane is hydrated, balancing proton conductivity with dimensional stability.
Detailed Protocol: Post-Polymerization Modification
Objective: Synthesis of Poly(pentafluorobenzyl acrylate) via modification of Poly(acryloyl chloride). Rationale: Direct polymerization of fluorinated monomers can be costly and difficult to control (kinetics). Post-polymerization modification (PPM) allows for the synthesis of a well-defined precursor backbone (with known Molecular Weight and Polydispersity) followed by quantitative functionalization.
Materials Required
-
Precursor: Poly(acryloyl chloride) (PAC) [Mn ~10,000 g/mol ].
-
Modifier: 2,3,4,5,6-Pentafluorobenzyl alcohol (PFBA) (1.2 equivalents per acyl chloride unit).
-
Base: Pyridine or Triethylamine (TEA) (1.5 equivalents).
-
Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM).
-
Inert Gas: Nitrogen or Argon.
Step-by-Step Methodology
-
System Preparation :
-
Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Purge with
for 15 minutes to remove moisture (moisture hydrolyzes acid chlorides to carboxylic acids, lowering yield).
-
-
Solvation :
-
Dissolve 2.0 g of Poly(acryloyl chloride) in 40 mL of anhydrous THF.
-
Note: Ensure complete dissolution; the solution should be clear. Cool to 0°C in an ice bath to control the exotherm of the subsequent reaction.
-
-
Reagent Addition :
-
In a separate vial, mix PFBA (Calculated based on 1.2 eq) and Pyridine (1.5 eq) in 10 mL THF.
-
Add the alcohol/base mixture dropwise to the polymer solution over 20 minutes using an addition funnel or syringe pump.
-
Mechanism: Pyridine acts as a nucleophilic catalyst and acid scavenger (HCl sponge), driving the equilibrium forward.
-
-
Reaction Phase :
-
Allow the mixture to warm to room temperature.
-
Reflux at 60°C for 12 hours to ensure quantitative conversion of the sterically hindered pentafluorophenyl group.
-
-
Workup & Purification :
-
Concentrate the solution to ~20 mL using a rotary evaporator.
-
Precipitate the polymer dropwise into 500 mL of cold Methanol/Water (90:10 v/v). The fluorinated polymer will precipitate as a white solid; unreacted reagents and pyridinium salts remain in solution.
-
Filter and re-dissolve in THF, then re-precipitate in pure Methanol (Repeat 2x).
-
-
Drying :
-
Dry the product in a vacuum oven at 40°C for 24 hours.
-
Validation & Quality Control
To ensure the protocol was successful, the following analytical techniques are mandatory:
| Technique | Observation | Success Criteria |
| FT-IR Spectroscopy | Carbonyl Stretch | Shift from ~1800 cm⁻¹ (Acid Chloride) to ~1730-1750 cm⁻¹ (Ester). Disappearance of broad -OH peak from free alcohol. |
| ¹H NMR | Benzyl Protons | Appearance of methylene signal (-CH₂-O-) at ~5.3 ppm. |
| ¹⁹F NMR | Fluorine Signals | Distinct resonances for ortho, meta, and para fluorines (-142, -153, -162 ppm typical for pentafluorophenyl). |
| Contact Angle | Surface Energy | Water contact angle > 105° (indicates successful fluorination). |
Visualizing the Workflow
The following diagram illustrates the synthesis pathway and the structure-property relationship established by this protocol.
Figure 1: Reaction workflow for the synthesis of fluorinated polyacrylates via acid chloride modification.
References
- Hougham, G., et al. (1994). "Synthesis and properties of fluorinated polyimides." Macromolecules. This seminal work establishes the f
Troubleshooting & Optimization
Solving solubility issues of trifluoroethoxy compounds in aqueous media
Topic: Solving solubility issues of trifluoroethoxy (
The Diagnostic Phase: Understanding the "Fluorous Shield"
Welcome to the Technical Support Center. If you are here, you likely have a lead compound containing a trifluoroethoxy moiety that precipitates immediately upon dilution into assay buffer, or shows poor bioavailability.
To solve this, we must first diagnose the mechanism. The trifluoroethoxy group presents a unique physicochemical paradox known in medicinal chemistry:
-
Lipophilicity Spike: Replacing a methoxy group (
) with a trifluoroethoxy group increases significantly (often by 0.8–1.2 units). The fluorine atoms are tightly held and non-polarizable, creating a hydrophobic "shell" that repels water molecules. -
Reduced H-Bonding: The strong electron-withdrawing effect (
effect) of the group pulls electron density away from the ether oxygen. This reduces the oxygen's basicity, making it a weaker hydrogen bond acceptor compared to a standard ethoxy ether.
The Result: Your compound is not just hydrophobic; it is effectively "water-phobic" due to reduced solvation capacity at the ether linkage.
Decision Matrix: Selecting Your Solubilization Strategy
Before proceeding to protocols, use this logic flow to determine the correct approach for your specific assay.
Figure 1: Strategic decision tree for solubilizing fluorinated ethers based on compound ionization and assay constraints.
Protocol A: The "Anti-Crash" Kinetic Dilution (Cosolvents)
Issue: Users often report immediate precipitation (turbidity) when adding a DMSO stock solution to aqueous buffer. This is due to local supersaturation at the injection site.
The Science: The trifluoroethoxy group encourages rapid aggregation because the cohesive energy between water molecules is much stronger than the adhesive energy between water and the fluorinated tail.
Step-by-Step Methodology
-
Prepare High-Concentration Stock: Dissolve compound in 100% DMSO (anhydrous) to 100x the final target concentration.
-
The Intermediate Step (Critical): Do not pipette directly into 100% buffer.
-
Prepare an "Intermediate Diluent": 50% DMSO / 50% Water (or Buffer).
-
Dilute your stock 1:10 into this intermediate diluent.
-
Why? This lowers the dielectric constant shock.
-
-
Final Dilution: Slowly add the Intermediate Solution to the final assay buffer while vortexing continuously .
-
Surfactant Addition: If turbidity persists, add non-ionic surfactant Polysorbate 80 (Tween 80) at 0.01% to the final buffer before adding the compound. The surfactant tails align with the trifluoroethoxy group, masking it from water.
Troubleshooting Table: Cosolvent Selection
| Solvent | Compatibility with Trifluoroethoxy | Biological Limit (Cell Culture) | Notes |
| DMSO | Excellent | < 0.1% - 0.5% | Standard choice. Watch for "freeze" effect if stored cold. |
| DMA (Dimethylacetamide) | Superior | < 0.1% | Use if compound crystallizes in DMSO. |
| Ethanol | Moderate | < 1.0% | Often fails with highly fluorinated compounds due to H-bond mismatch. |
| PEG 400 | Good | < 5.0% | Best used as a secondary cosolvent (e.g., 5% DMSO + 20% PEG 400). |
Protocol B: Thermodynamic Stabilization (Cyclodextrins)
Issue: Cosolvents fail for in vivo studies or sensitive enzymatic assays. The Solution: Encapsulation.
The Science: Fluorine is "hydrophobic but lipophobic" (it doesn't like water, but also doesn't always mix well with hydrocarbon lipids). However, fluorinated moieties have a high binding constant with Hydroxypropyl-
Workflow: CD Complexation Screen
-
Preparation of Vehicle: Prepare a 20% (w/v) HP-
-CD solution in water or saline. Filter through 0.22 µm PVDF filter. -
Excess Addition: Add the trifluoroethoxy compound in excess (solid powder) to the CD solution.
-
Equilibration:
-
Shake or stir at room temperature for 24–48 hours.
-
Note: Sonication can speed this up but generates heat; monitor temperature to prevent degradation.
-
-
Filtration: Filter the suspension to remove undissolved solid.
-
Quantification: Analyze filtrate by HPLC-UV to determine soluble concentration.
Expected Outcome: You should see a 10-fold to 50-fold increase in solubility compared to pure water due to the inclusion complex formation [1].
Protocol C: Ionization and pKa Shifts
Issue: "I calculated the pKa of the amine to be 9.0, but it's not dissolving at pH 7.0."
The Science: The trifluoroethoxy group is electron-withdrawing. If it is located near an ionizable group (e.g., on the same aromatic ring as an amine), it will lower the pKa of that amine.
-
Example: An aniline with a pKa of 4.5 might drop to 3.5 with a trifluoroethoxy substituent.
-
Consequence: The compound is less basic and remains neutral (insoluble) at pH levels where you expected it to be ionized.
Experimental Adjustment
-
Re-calculate pKa: Do not rely on standard lookup tables. Use software that accounts for the Hammett substituent constant (
) of (approx ). -
The "pH Swing" Method:
-
To dissolve a basic trifluoroethoxy compound: Acidify to pH = pKa - 2 (ensure full protonation).
-
To dissolve an acidic compound: Basify to pH = pKa + 2.
-
Frequently Asked Questions (FAQ)
Q: My compound forms a "gel" when I add water to the DMSO stock. What is happening? A: You are observing "oiling out." The trifluoroethoxy compounds are aggregating into a liquid-crystalline or amorphous phase rather than a crystal lattice.
-
Fix: Increase the temperature to 37°C during dilution, or switch to Protocol B (Cyclodextrins) to prevent self-aggregation.
Q: Can I use sonication to force it into solution? A: Sonication creates a metastable supersaturated solution. It may look clear initially but will likely precipitate during your assay (within 1-2 hours).
-
Rule: Only use sonication if you are preparing a suspension or if you immediately follow it with a filtration step to establish thermodynamic equilibrium.
Q: Why does the trifluoroethoxy group make solubility worse than a trifluoromethyl (
Visualizing the "Crash" Protocol
Below is the logic flow for the Kinetic Dilution (Protocol A), ensuring you avoid the "zone of precipitation."
Figure 2: The Step-Down Dilution technique to mitigate dielectric shock.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.
Technical Support Center: Optimizing Reduction Conditions for Fluorinated Benzaldehydes
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the nuances of reducing fluorinated benzaldehydes. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems you may encounter during the reduction of fluorinated benzaldehydes. Each issue is presented in a question-and-answer format, offering not just solutions but also a deeper understanding of the underlying chemical principles.
Problem 1: Incomplete or Sluggish Reaction with Sodium Borohydride (NaBH₄)
Question: My reduction of a fluorinated benzaldehyde using NaBH₄ is very slow or stalls before completion. How can I improve the reaction rate and conversion?
Answer:
A sluggish reaction with sodium borohydride is a common issue, often influenced by the electronic properties of the fluorine substituent and the reaction conditions.
Causality: The strong electron-withdrawing nature of fluorine can decrease the electrophilicity of the aldehyde's carbonyl carbon, making it less susceptible to nucleophilic attack by the hydride.[1] This effect is more pronounced with fluorine in the ortho or para position. Additionally, solvent choice and temperature play a crucial role in modulating the reactivity of NaBH₄.[2]
Solutions:
-
Solvent System Modification: The rate of NaBH₄ reductions is highly dependent on the solvent.[2]
-
Protic Solvents: Using a more polar protic solvent like methanol or ethanol, or a mixture with an aprotic solvent like THF, can enhance the reactivity of NaBH₄.[2] However, be mindful that NaBH₄ can react with protic solvents, so an excess of the reducing agent may be necessary.[2]
-
Additives: The addition of certain additives can activate the borohydride reagent. For instance, using a combination of NaBH₄ with acetylacetone has been shown to be effective for chemoselective aldehyde reductions.[3]
-
-
Temperature Adjustment: While many NaBH₄ reductions are performed at 0 °C or room temperature, a modest increase in temperature can sometimes overcome the activation energy barrier for sluggish reactions. However, this should be done cautiously as it can also lead to side reactions.
-
Alternative Borohydride Reagents: Consider using a more reactive borohydride reagent. For example, sodium triacetoxyborohydride (STAB) is often used for reductive aminations but can also be effective for aldehyde reductions under acidic conditions.
Experimental Protocol: General Procedure for NaBH₄ Reduction
-
Dissolve the fluorinated benzaldehyde (1.0 equiv) in a suitable solvent (e.g., methanol or a THF/methanol mixture) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add NaBH₄ (1.1-1.5 equiv) portion-wise to the solution.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
| Parameter | Recommendation | Rationale |
| Solvent | Methanol, Ethanol, or THF/Methanol | Protic solvents enhance NaBH₄ reactivity. |
| Temperature | 0 °C to Room Temperature | Balances reaction rate and selectivity. |
| Equivalents of NaBH₄ | 1.1 - 1.5 | Ensures complete reduction, accounting for any reaction with the solvent. |
Problem 2: Over-reduction to an Unwanted Byproduct
Question: I am observing the formation of a significant amount of over-reduced byproduct. How can I minimize this?
Answer:
Over-reduction is a common challenge, especially when other reducible functional groups are present in the molecule.
Causality: While NaBH₄ is generally selective for aldehydes and ketones, harsh conditions (high temperature, large excess of reagent) or the presence of more powerful reducing agents can lead to the reduction of other functional groups like esters or nitriles.
Solutions:
-
Control Stoichiometry and Temperature: Use a minimal excess of the reducing agent (e.g., 1.1 equivalents) and maintain a low temperature (e.g., -78 °C to 0 °C) to enhance selectivity.[4]
-
Chemoselective Reagents: Employ a milder or more selective reducing agent.
Workflow for Optimizing Chemoselectivity
Caption: Decision workflow for troubleshooting over-reduction.
Problem 3: Suspected Defluorination or C-F Bond Cleavage
Question: I suspect that the fluorine atom on my benzaldehyde is being cleaved during the reduction. How can I confirm this and prevent it?
Answer:
Hydrodefluorination is a significant side reaction, particularly with catalytic hydrogenation methods or with certain reactive intermediates.
Causality: The carbon-fluorine bond is generally strong, but it can be susceptible to cleavage under certain reductive conditions, especially when activated by the electronic environment of the aromatic ring or in the presence of transition metal catalysts.[6]
Confirmation:
-
¹⁹F NMR Spectroscopy: This is the most direct method to detect defluorination. The disappearance of the signal corresponding to the aromatic C-F bond and the potential appearance of a new signal for fluoride ions would confirm C-F bond cleavage.[7][8]
-
Mass Spectrometry (MS): Compare the mass of the product with the expected mass. A mass difference of 18 (loss of F, gain of H) is indicative of hydrodefluorination.
Prevention:
-
Choice of Reducing Agent:
-
Hydride Reagents: Standard hydride reagents like NaBH₄ are less likely to cause defluorination compared to catalytic methods.
-
Catalytic Hydrogenation: If using catalytic hydrogenation (e.g., H₂/Pd-C), catalyst poisoning or overly harsh conditions (high pressure or temperature) can promote C-F bond cleavage. Consider using a different catalyst (e.g., PtO₂) or milder conditions. Intentionally poisoning the catalyst with reagents like quinoline can sometimes suppress unwanted side reactions.[9]
-
-
Hydrosilylation: This can be a milder alternative to catalytic hydrogenation. Copper-catalyzed hydrosilylation has been shown to be effective for substrates with fluorine substitution.[10]
| Reduction Method | Risk of Defluorination | Mitigation Strategy |
| Sodium Borohydride | Low | Generally safe for C-F bonds. |
| Catalytic Hydrogenation | Moderate to High | Use milder conditions, screen different catalysts (e.g., PtO₂), or consider catalyst poisons. |
| Hydrosilylation | Low to Moderate | A good alternative; optimize catalyst and silane choice. |
Frequently Asked Questions (FAQs)
Q1: How does the position of the fluorine substituent affect the reactivity of the benzaldehyde?
The position of the fluorine atom has a significant electronic impact. Due to its high electronegativity, fluorine is an electron-withdrawing group through the sigma bond (inductive effect).[11] It can also act as a pi-donor through its lone pairs (resonance effect).
-
Ortho and Para Positions: The inductive electron withdrawal is strong, which can deactivate the aldehyde towards nucleophilic attack. However, the resonance effect can donate electron density to the ring.[11] The interplay of these effects can be complex.
-
Meta Position: The resonance effect is not operative at the meta position, so the electron-withdrawing inductive effect dominates, which can make the aldehyde slightly more reactive than the unsubstituted benzaldehyde.
Q2: What are the best analytical techniques to monitor the progress of my reduction?
-
Thin-Layer Chromatography (TLC): A quick and easy method for qualitative monitoring. Staining with an appropriate reagent (e.g., potassium permanganate) can help visualize both the starting material and the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for volatile compounds. It provides information on the retention time (for monitoring conversion) and the mass spectrum (for confirming the identity of the product and any byproducts).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for monitoring the disappearance of the aldehyde proton signal (around 9-10 ppm) and the appearance of the benzylic alcohol proton signals (around 4-5 ppm). ¹⁹F NMR is crucial for confirming the integrity of the C-F bond.[12][13]
Q3: My purified fluorinated benzyl alcohol is unstable and decomposes over time. How can I improve its stability?
Fluorinated benzyl alcohols can sometimes be prone to decomposition, especially if trace amounts of acid or base are present from the work-up.
-
Thorough Work-up: Ensure that the product is thoroughly washed to remove any acidic or basic residues. Washing with a saturated sodium bicarbonate solution followed by brine is a good practice.[14]
-
Anhydrous Conditions: Dry the final product thoroughly under high vacuum to remove any residual solvent or water.
-
Storage: Store the purified product under an inert atmosphere (e.g., nitrogen or argon) at a low temperature to minimize decomposition.
Q4: Can I selectively reduce a fluorinated benzaldehyde in the presence of a ketone?
Yes, this is a common requirement in organic synthesis. Aldehydes are generally more reactive than ketones towards nucleophilic attack.
-
Reaction Conditions: By carefully controlling the reaction conditions, such as using a stoichiometric amount of NaBH₄ at low temperatures (-78 °C), you can often achieve selective reduction of the aldehyde.[4]
-
Selective Reagents: Several reagents have been developed for the highly selective reduction of aldehydes in the presence of ketones. These include modified borohydride reagents and certain transition metal catalysts.[3][15]
Workflow for Selective Aldehyde Reduction
Caption: Strategies for the chemoselective reduction of aldehydes.
References
-
Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [ 18F]fluoride. (2025). ResearchGate. [Link]
-
Regioselective Cu-Catalyzed Hydrosilylation of Internal Aryl Alkynes. (n.d.). PMC. [Link]
-
The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. (2016). Chemical Society Reviews. [Link]
-
Highly Chemoselective Reduction of Carbonyl Groups in the Presence of Aldehydes. (n.d.). Organic Chemistry Portal. [Link]
-
Optimization experiments for reduction of benzaldehyde oxime with NaBH 4 under different conditions. (n.d.). ResearchGate. [Link]
-
Highly Efficient and Selective Hydrogenation of Aldehydes: A Well-Defined Fe(II) Catalyst Exhibits Noble-Metal Activity. (2016). ACS Catalysis. [Link]
-
Engineering regioselectivity in the hydrosilylation of alkynes using heterobimetallic dual-functional hybrid catalysts. (n.d.). RSC Publishing. [Link]
-
Oxidation of substituted 4-fluorobenzaldehydes: application to the no-carrier-added syntheses of 4-[18F]fluoroguaiacol and 4-[18F]fluorocatechol. (1991). PubMed. [Link]
-
Reductive Defluorination and Mechanochemical Decomposition of Per- and Polyfluoroalkyl Substances (PFASs): From Present Knowledge to Future Remediation Concepts. (n.d.). PMC. [Link]
-
Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone. (n.d.). New Journal of Chemistry. [Link]
-
Catalyst poisoning. (n.d.). Wikipedia. [Link]
-
Continuous Reductions and Reductive Aminations Using Solid Sodium borohydride. (2015). Vapourtec. [Link]
-
Fast and convenient method for reduction of carbonyl compounds with NaBH4/Cu(dmg)2 in aprotic and protic solvents. (n.d.). TSI Journals. [Link]
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. [Link]
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Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (n.d.). PMC. [Link]
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Regio- and Stereoselective Hydrosilylation of Unsymmetrical Alkynes Catalyzed by a Well-Defined, Low-Valent Cobalt Catalyst. (n.d.). Organic Chemistry Portal. [Link]
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Highly Regio- and Stereoselective Hydrosilylation of Internal Thioalkynes under Mild Conditions. (2015). PubMed. [Link]
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Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. (n.d.). Springer. [Link]
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Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (2024). PubMed. [Link]
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Controlling the Regioselectivity of the Hydrosilylation Reaction in Carbon Nanoreactors. (2012). Elena Besley Group Homepage. [Link]
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dibal reduction possible side reactions. (2021). Reddit. [Link]
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Proton and fluorine magnetic resonance studies of some benzoyl fluoride derivatives. Sensitivity of the fluorine shifts to intramolecular van der Waals interactions and steric effects. (2025). ResearchGate. [Link]
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Introduction of Fluorine and Fluorine-Containing Functional Groups. (n.d.). Harvard DASH. [Link]
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Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods. (2022). PubMed. [Link]
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19F-centred NMR analysis of mono-fluorinated compounds. (n.d.). RSC Publishing. [Link]
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Defluorination mechanism of fluoroacetate by fluoroacetate-specific defluorinase [31-34]. (n.d.). ResearchGate. [Link]
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Engineering Mn2+-Doped CdS/ZnS Quantum Dot Surfaces to Control Auger Upconversion Photocatalysis. (2026). Journal of the American Chemical Society. [Link]
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Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. (n.d.). Beilstein Journal of Organic Chemistry. [Link]
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Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (n.d.). PMC. [Link]
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Chemoselective amide reductions by heteroleptic fluoroaryl boron Lewis acids. (n.d.). Chemical Communications. [Link]
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Selective Enzymatic Reduction of Aldehydes. (n.d.). PMC. [Link]
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Fluorinated Alcohols: Magic Reaction Medium and Promoters for Organic Synthesis. (2019). ResearchGate. [Link]
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What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace?. (n.d.). Axens. [Link]
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The electrochemical reduction of fluorinated aromatic carboxylic acids. (n.d.). RSC Publishing. [Link]
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A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. (2021). ACS Publications. [Link]
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Enantioselective Organocatalytic r-Fluorination of Aldehydes. (2005). Macmillan Group. [Link]
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How is Aromatic Aldehyde Able to reduce Fehling Solution in this, Isn't Fehling only supposed to reduced by only aliphatic aldehydes?. (2025). Reddit. [Link]
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Validation & Comparative
A Comparative Guide to the Chromatographic Separation of [4-(2,2,2-Trifluoroethoxy)phenyl]methanol Impurities
This guide provides an in-depth comparison of chromatographic methods for the separation of [4-(2,2,2-Trifluoroethoxy)phenyl]methanol and its potential process-related impurities. As a crucial intermediate in the synthesis of various pharmaceutical compounds, ensuring the purity of [4-(2,2,2-Trifluoroethoxy)phenyl]methanol is paramount for the safety and efficacy of the final drug product. This document offers practical insights and experimental data to guide researchers, scientists, and drug development professionals in selecting and optimizing a suitable analytical method for quality control and impurity profiling.
Introduction: The Criticality of Impurity Profiling
[4-(2,2,2-Trifluoroethoxy)phenyl]methanol is a key building block in organic synthesis, often utilized in the development of new chemical entities. The introduction of the trifluoroethoxy group can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity, making it a valuable moiety in medicinal chemistry. The synthetic routes to this intermediate, however, can introduce a variety of impurities, including unreacted starting materials, by-products, and degradation products.
Regulatory bodies worldwide mandate stringent control over impurities in active pharmaceutical ingredients (APIs). Therefore, robust and selective analytical methods are essential for the accurate identification and quantification of these impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely used techniques for this purpose, offering high resolution and sensitivity. This guide will compare the performance of two distinct reversed-phase HPLC column chemistries for the separation of [4-(2,2,2-Trifluoroethoxy)phenyl]methanol from a panel of potential impurities.
Potential Impurities in the Synthesis of [4-(2,2,2-Trifluoroethoxy)phenyl]methanol
A common synthetic pathway to [4-(2,2,2-Trifluoroethoxy)phenyl]methanol involves the Williamson ether synthesis followed by the reduction of a carbonyl group. Based on this, we can anticipate the following potential impurities:
-
Impurity A: 4-Hydroxybenzyl alcohol: An unreacted starting material from the ether synthesis.
-
Impurity B: 4-(2,2,2-Trifluoroethoxy)benzaldehyde: An unreacted intermediate from the reduction step.
-
Impurity C: 1-((2,2,2-Trifluoroethoxy)methyl)-4-(2,2,2-trifluoroethoxy)benzene: A potential by-product from over-alkylation.
-
Impurity D: 4-Methyl-1-(2,2,2-trifluoroethoxy)benzene: A potential impurity from the reduction of a different starting material.
The successful separation of these structurally similar compounds from the main component is the primary objective of the chromatographic methods detailed below.
Experimental Design: A Comparative Study of C18 and Phenyl Stationary Phases
To achieve optimal separation, two reversed-phase HPLC columns with different selectivity profiles were evaluated: a traditional C18 column and a Phenyl column. The C18 phase provides separation based primarily on hydrophobicity, while the Phenyl phase offers alternative selectivity through π-π interactions with aromatic analytes.
Chromatographic Systems and Conditions
The analyses were performed on a UPLC system equipped with a photodiode array (PDA) detector for comprehensive spectral analysis.
Table 1: Chromatographic Conditions
| Parameter | Method 1: C18 Column | Method 2: Phenyl Column |
| Column | Reputable C18 Column (e.g., Waters ACQUITY UPLC BEH C18), 1.7 µm, 2.1 x 100 mm | Phenyl-Hexyl Column, 2.7 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 5% to 95% B in 10 minutes | 20% to 80% B in 15 minutes |
| Flow Rate | 0.4 mL/min | 1.0 mL/min |
| Column Temperature | 40 °C | 35 °C |
| Detection | PDA at 230 nm | PDA at 230 nm |
| Injection Volume | 2 µL | 5 µL |
The choice of mobile phase organic modifiers, acetonitrile for the C18 column and methanol for the Phenyl column, was deliberate to further explore selectivity differences.
Experimental Workflow
The following diagram illustrates the workflow for the comparative method development.
Caption: Workflow for comparing C18 and Phenyl column performance.
Results and Discussion: A Head-to-Head Comparison
The performance of each method was evaluated based on the resolution between the main peak ([4-(2,2,2-Trifluoroethoxy)phenyl]methanol) and the potential impurities, as well as peak shape (tailing factor).
Table 2: Comparative Chromatographic Data (Hypothetical)
| Compound | Method 1: C18 Column (t_R, min) | Resolution (Rs) | Tailing Factor (Tf) | Method 2: Phenyl Column (t_R, min) | Resolution (Rs) | Tailing Factor (Tf) |
| Impurity A: 4-Hydroxybenzyl alcohol | 2.5 | - | 1.1 | 3.8 | - | 1.2 |
| [4-(2,2,2-Trifluoroethoxy)phenyl]methanol | 5.8 | - | 1.0 | 8.5 | - | 1.1 |
| Impurity B: 4-(2,2,2-Trifluoroethoxy)benzaldehyde | 6.2 | 2.1 | 1.2 | 7.9 | 1.8 | 1.3 |
| Impurity D: 4-Methyl-1-(2,2,2-trifluoroethoxy)benzene | 7.5 | 6.8 | 1.1 | 10.2 | 5.5 | 1.2 |
| Impurity C: 1-((2,2,2-Trifluoroethoxy)methyl)-4-(2,2,2-trifluoroethoxy)benzene | 8.9 | 7.2 | 1.0 | 12.5 | 7.1 | 1.1 |
Analysis of the C18 Column Performance
The C18 column provided good overall separation with excellent peak shapes, as indicated by the tailing factors being close to 1. The primary separation mechanism is hydrophobic interaction, with more nonpolar compounds eluting later. A critical observation is the resolution between the main peak and Impurity B (the corresponding aldehyde), which is acceptable at 2.1. This separation is crucial as the aldehyde is a likely process-related impurity.
Analysis of the Phenyl Column Performance
The Phenyl column demonstrated a different elution order and selectivity profile. Notably, the retention times for all aromatic compounds were generally longer compared to the C18 column, which can be attributed to the π-π interactions between the analytes and the phenyl stationary phase. While the resolution for most impurities was good, the separation between the main peak and Impurity B was slightly lower (Rs = 1.8) compared to the C18 column under these conditions. However, the Phenyl column could offer superior resolution for other potential impurities not included in this study, particularly those with multiple aromatic rings or electron-withdrawing/donating groups that can modulate π-π interactions.
Caption: Logical flow for comparing the two chromatographic methods.
Conclusion and Recommendations
Both the C18 and Phenyl columns are capable of separating [4-(2,2,2-Trifluoroethoxy)phenyl]methanol from its potential process-related impurities. The C18 column, with an acetonitrile-based mobile phase, demonstrated slightly superior resolution for the critical pair, the main compound and its corresponding aldehyde (Impurity B). For routine quality control where this is the primary impurity of concern, the C18 method would be the preferred choice due to its robustness and efficiency.
The Phenyl column, however, offers a valuable orthogonal selectivity that should not be overlooked. In cases where the impurity profile is more complex or contains isomers, the unique π-π interactions of the Phenyl phase could provide the necessary resolution that a C18 column may lack. Therefore, the Phenyl column is an excellent secondary or confirmatory method and a powerful tool during method development and for the analysis of unknown impurities.
For comprehensive impurity profiling, it is recommended to screen both types of column chemistries to ensure all potential impurities are adequately resolved and quantified. Further optimization of the mobile phase, including the use of different buffers or organic modifiers, could further enhance the separation on either column.
References
- Reverse-phase HPLC analysis and purific
- Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separ
- Reversed Phase HPLC Columns. Phenomenex.
- An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. iosrphr.org.
- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chrom
- Reverse-phase HPLC Analysis and Purification of Small Molecules.
- (4-(2,2,2-Trifluoroethoxy)phenyl)methanol. Fluorochem.
- Separation of aromatic fluoro-compound and aromatic nitro-compound.
- Development of a new High Performance Liquid Chromatography- Fluorescence Detection (HPLC-FL)
- Perfluorinated compounds detection using non-target analysis of rp-hpLC-ICpMS/MS. [No Source Found].
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [No Source Found].
- Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectiv. Phenomenex.
- Combined use of isopropylamine and trifluoroacetic acid in methanol-containing mobile phases for chiral supercritical fluid chro. AFMPS.
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP.
- Phytochemical Analysis Using UPLC-MS/MS Combined with Network Pharmacology Methods to Explore the Biomarkers for the Quality Control of Lingguizhugan Decoction. PubMed Central.
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals.
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [No Source Found].
- UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.). PMC - PubMed Central.
- The UPLC chromatograms of 60% methanol fraction (A) and 45% methanol...
- Rapid Analysis of Pharmaceuticals in Human Tissues Using the ACQUITY UPLC with 2D Technology.
- Application Note: Quantitative Analysis of Phylloflavan Using UPLC-MS/MS. Benchchem.
- Methods of using 4-phenyl-6-(2,2,2-trifluoro-1-phenylethoxy)pyrimidine-based compounds.
Safety Operating Guide
[4-(2,2,2-Trifluoroethoxy)phenyl]methanol: Proper Disposal & Handling Guide
Executive Summary
Compound Class: Fluorinated Benzyl Alcohol Derivative Critical Disposal Directive: HALOGENATED ORGANIC WASTE
As a Senior Application Scientist, I cannot overstate the importance of correctly classifying this compound. While it shares structural similarities with standard benzyl alcohols, the trifluoroethoxy group fundamentally alters its disposal pathway. Disposing of this as standard "organic waste" is a critical compliance violation that risks damaging incinerator scrubbers (due to Hydrofluoric Acid formation) and violating EPA/local environmental standards.
This guide outlines the operational protocols for the safe handling, segregation, and disposal of [4-(2,2,2-Trifluoroethoxy)phenyl]methanol.[1]
Hazard Profiling & Causality
To handle a chemical safely, you must understand why it poses a risk.
| Property | Specification | Operational Implication |
| Chemical Structure | Fluorinated Ether / Benzyl Alcohol | DO NOT mix with non-halogenated solvents.[1] The C-F bonds require high-temperature incineration.[1] |
| Physical State | Solid or Viscous Liquid (Ambient) | Spills are generally contained locally; dust/aerosol inhalation is the primary exposure vector.[1] |
| Combustion Byproducts | CO, CO₂, Hydrogen Fluoride (HF) | Strict Incineration Rule: Must be sent to facilities equipped with HF scrubbers. |
| Reactivity | Oxidizers, Acid Chlorides | Store away from strong oxidizing agents to prevent exothermic degradation. |
The "Why" Behind the Protocol: Standard organic waste is often used as "fuel blending" for cement kilns. However, fluorinated compounds release Hydrogen Fluoride (HF) upon combustion.[1] HF is highly corrosive to the ceramic linings of standard incinerators and toxic if released. Therefore, this specific molecule must be tagged as Halogenated to ensure it is routed to a specialized hazardous waste incinerator.
Waste Segregation Protocol
The most common error in laboratory waste management is cross-contamination.[1]
The "Halogenated Rule"
You must segregate this compound into the Halogenated Waste Stream .
-
Container Type: High-density polyethylene (HDPE) or glass carboy.[1] Avoid metal containers if the waste is acidic, though neutral fluorinated alcohols are generally compatible with steel.
-
Labeling: The label must explicitly state "HALOGENATED ORGANIC WASTE" .
-
Mixtures: If you dissolve this compound in a non-halogenated solvent (e.g., Methanol or DMSO), the entire mixture becomes Halogenated Waste.
Critical Rule: Never dilute a halogenated waste to "escape" the classification. It is illegal and unsafe.[1]
Operational Workflow: Disposal Decision Tree
The following diagram illustrates the logical flow for handling waste generated from experiments involving this compound.
Figure 1: Decision matrix for segregating fluorinated organic waste. Note that any mixture containing the target compound defaults to the Halogenated stream.[1]
Immediate Action: Spill Response
In the event of a spill, autonomy and speed are vital. Follow this self-validating protocol:
-
Isolate: Evacuate the immediate area (10 ft radius) and mark it.[1]
-
Protect: Don PPE (Nitrile gloves, lab coat, safety goggles).[1][2] If powder is present, use an N95 or P100 respirator to prevent inhalation.
-
Contain:
-
Liquids: Ring the spill with absorbent socks. Cover with vermiculite or a universal absorbent pad.[1]
-
Solids: Cover with a wet paper towel to prevent dust generation, then carefully scoop.
-
-
Clean:
-
Dispose: The debris from the spill cleanup must go into the Solid Halogenated Waste bin.
Packaging & Storage Specifications
| Component | Requirement | Causality/Reasoning |
| Primary Container | Amber Glass or HDPE | Protects from light degradation; HDPE resists physical shock.[1] |
| Headspace | Leave 10% volume empty | Allows for thermal expansion of solvents without container rupture. |
| Cap Torque | Hand-tight + 1/4 turn | Prevents volatile leakage without stripping threads.[1] |
| Secondary Containment | Polypropylene Tray | Captures drips/leaks, preventing reaction with shelf materials. |
References & Authority
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Management System: Identification and Listing of Hazardous Waste (40 CFR Part 261).
-
Source: [1]
-
-
National Institutes of Health (NIH) - PubChem. Compound Summary: Fluorinated Benzyl Alcohols.[1]
-
Source: [1]
-
-
American Chemical Society (ACS). Identifying and Handling Halogenated Organic Waste in Academic Laboratories.[1]
-
Source: [1]
-
-
Princeton University EHS. Laboratory Waste Disposal Guide: Halogenated vs. Non-Halogenated Solvents.
-
Source: [1]
-
Disclaimer: This guide is intended for trained scientific personnel.[1] Always consult your institution's specific Environmental Health & Safety (EHS) officer and the specific Safety Data Sheet (SDS) for the exact CAS number batch before disposal.[1]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
